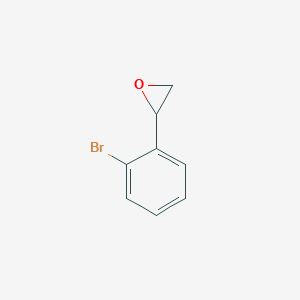

2-(2-Bromophenyl)oxirane

Übersicht

Beschreibung

“2-(2-Bromophenyl)oxirane” is an organic compound with the molecular formula C8H7BrO . It is also known as 4-Bromostyrene oxide . The molecular weight of this compound is 199.04 g/mol .

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)oxirane can be achieved through the amine-catalyzed reaction of oxiranes with carboxylic acids . The reaction involves the quaternization of tertiary amine by activated oxirane, followed by carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)oxirane consists of a bromophenyl group attached to an oxirane ring . The InChI code for this compound is 1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 .

Chemical Reactions Analysis

The primary chemical reaction involving 2-(2-Bromophenyl)oxirane is its ring-opening reaction, which is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester .

Physical And Chemical Properties Analysis

2-(2-Bromophenyl)oxirane is a liquid at room temperature . It has a molecular weight of 199.05 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-(2-Bromophenyl)oxirane is involved in the synthesis of complex molecular structures. For instance, Uchiyama et al. (2003) demonstrated its role in the synthesis of isomeric pentacoordinate 1,2-oxastibetanes, where it helped in controlling the stereochemistry and product ratios in thermolysis reactions (Uchiyama, Kano, & Kawashima, 2003).

Application in Antimicrobial Additives

In a study by Talybov et al. (2022), 2-(2-Bromophenyl)oxirane was synthesized and tested as an antimicrobial additive for lubricating oils and fuels. This suggests its potential use in industrial applications where microbial contamination is a concern (Talybov, Akhmedova, & Yusubov, 2022).

Ultrasonic Synthesis and Antibacterial Properties

El‐sayed et al. (2017) explored the use of 2-(2-Bromophenyl)oxirane in ultrasonic synthesis of regioselective diastereomeric adducts, highlighting its utility in the creation of heterocyclic compounds with antibacterial properties (El‐sayed, Maher, El Hashash, & Rizk, 2017).

Electrophilic Cyclization

The compound has been used in electrophilic cyclization reactions, as detailed by Sniady et al. (2007), demonstrating its versatility in organic synthesis (Sniady, Morreale, & Dembinski, 2007).

Reactive Polymers and Oligomers

Shih and Tirrell (1984) described the conversion of (2-Bromoethyl)oxirane to poly-[(2-bromoethyl)oxirane], indicating its potential in the synthesis of polymers with applications in biomaterials or contact lenses (Shih & Tirrell, 1984).

Dehydrogenations in Heterocyclic Systems

Williams et al. (1997) investigated the use of 2-(2-Bromophenyl)oxirane in mild dehydrogenation processes within heterocyclic systems, highlighting its role in synthesizing novel oxiranes (Williams, Lowder, Gu, & Brooks, 1997).

Synthesis of Chiral Oxiranes

Rodríguez-Escrich et al. (2005) utilized 2-(2-Bromophenyl)oxirane in the synthesis of chiral oxiranes, demonstrating its application in stereochemical analysis of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Nucleophilic Substitution Studies

Gasteiger et al. (1986) explored the nucleophilic substitution reactions of 2-(2-Bromophenyl)oxirane, providing insights into its chemical behavior in organic synthesis (Gasteiger, Kaufmann, Herzig, & Bentley, 1986).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYZZBGVWDYSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)oxirane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)

![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)

![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)